CGP 25454A -

CGP 25454A

Catalog Number: EVT-253465
CAS Number:
Molecular Formula: C15H21Cl2N3O2
Molecular Weight: 346.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP 25454A is a novel and selective presynaptic dopamine autoreceptor antagonist.In vitro: CGP 25454A increase the field-stimulated [3H]- and [14C]-overflow from rat striatal slices preloaded with [3H]dopamine and [14C]choline, indicating that CGP 25454A is able to enhance the release of both dopamine (DA) and acetylcholine (ACh). However, CGP 25454A is 12.9 times more potent in increasing, by 1/6 of the apparent maximal increase, the release of [3H]DA than that of [14C]ACh.In vivo: CGP 25454A increase [3H]spiperone binding to receptors of the D2 family in rat striatum by 90-110% (ED50: 13 mg/kg i.p.). As a similar increase in [3H]spiperone binding is found with a variety of agents which increase the synaptic concentration of endogenous DA, the effect of CGP 25454A most probably reflects an enhanced release of DA under in vivo conditions. At 30-100 mg/kg, CGP 25454A inhibit [3H]spiperone binding in the pituitary of the same animals as a result of a blockade of postsynaptic DA receptors.
Synthesis Analysis

The synthesis of CGP 25454A involves several steps that typically include the formation of the benzamide structure followed by various modifications to introduce the diethylamino and cyano groups. Although specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar benzamide derivatives often involve:

  1. Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate carboxylic acid with an amine.
  2. Introduction of Functional Groups: The chlorination and cyano group introduction can be performed using standard organic synthesis techniques such as nucleophilic substitution or electrophilic aromatic substitution.
  3. Final Hydrochloride Salt Formation: The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.

Specific parameters such as temperature, reaction time, and solvent choice would vary based on the exact synthetic pathway employed.

Molecular Structure Analysis

The molecular formula of CGP 25454A is C13H18ClN3O2C_{13}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 287.75 g/mol. The structure features:

  • A benzamide core which is common in many pharmaceutical compounds.
  • A chlorine atom at the para position relative to the amide nitrogen.
  • A cyano group that contributes to its pharmacological activity.
  • A methoxy group, which can influence solubility and receptor binding.

The three-dimensional conformation of CGP 25454A allows it to interact selectively with dopamine receptors, particularly enhancing presynaptic activity.

Chemical Reactions Analysis

CGP 25454A participates in several chemical reactions primarily related to its interaction with neurotransmitter systems:

  1. Dopamine Release Modulation: In vitro studies indicate that CGP 25454A enhances the release of dopamine from rat striatal slices preloaded with radiolabeled dopamine, suggesting a mechanism that increases synaptic availability of this neurotransmitter.
  2. Binding Affinity Studies: The compound has been shown to inhibit binding to D2 dopamine receptors at higher concentrations (30-100 mg/kg), indicating a dual action where it both enhances release and blocks postsynaptic receptors under certain conditions.

These reactions highlight its potential as a therapeutic agent targeting dopaminergic systems.

Mechanism of Action

CGP 25454A acts primarily as a presynaptic dopamine autoreceptor antagonist. This mechanism involves:

  1. Inhibition of Autoreceptors: By blocking presynaptic D2 receptors, CGP 25454A prevents feedback inhibition on dopamine release, leading to an increase in extracellular dopamine levels.
  2. Enhanced Acetylcholine Release: The compound also facilitates increased release of acetylcholine, which may contribute to its stimulant effects observed in behavioral studies.

The pharmacodynamic profile indicates that at lower doses (5-10 mg/kg), it may produce mild stimulant effects, while higher doses lead to sedative and neuroleptic-like properties due to increased receptor blockade.

Physical and Chemical Properties Analysis

CGP 25454A exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability studies would typically assess degradation under various pH conditions and temperatures, although specific data are not provided in the literature reviewed.
  • Melting Point: While specific melting point data are not available, compounds of similar structure typically exhibit moderate melting points conducive to pharmaceutical formulation.

These properties are essential for determining its formulation and delivery as a therapeutic agent.

Applications

CGP 25454A has potential applications in several areas:

  1. Neuropharmacology: As a selective presynaptic dopamine autoreceptor antagonist, it could be useful in treating disorders characterized by dysregulation of dopaminergic signaling, such as major depressive disorder and schizophrenia.
  2. Research Tool: Its ability to modulate neurotransmitter release makes it valuable for research into dopamine-related pathways and receptor pharmacology.
  3. Clinical Trials: Currently under investigation in clinical trials for its efficacy and safety in treating major depressive disorder, CGP 25454A represents a promising candidate for future therapeutic development.
Introduction to CGP 25454A as a Novel Dopaminergic Agent

Historical Context of Dopamine Autoreceptor Antagonism in Neuropsychopharmacology

The development of dopamine autoreceptor antagonists represents a significant advancement in neuropsychopharmacology, particularly for mood disorders. Before CGP 25454A, research focused on presynaptic dopamine autoreceptors (D2Sh) as critical regulators of dopamine synthesis and release. These autoreceptors function as inhibitory feedback mechanisms; their blockade enhances dopaminergic neurotransmission without directly stimulating postsynaptic receptors. This approach emerged as a therapeutic strategy for conditions like depression, where dopaminergic hypofunction is implicated, but conventional dopamine agonists cause receptor desensitization or adverse effects [1] [2]. Early autoreceptor antagonists like raclopride demonstrated antidepressant-like effects in animal models, but clinical utility was limited by poor selectivity or pharmacokinetics. The 1990s saw intensified efforts to develop compounds with higher specificity for presynaptic over postsynaptic D2 receptors, aiming to amplify dopamine release while minimizing motor side effects [5].

Table 1: Evolution of Dopamine Autoreceptor-Targeted Compounds

EraRepresentative AgentsKey Limitations
Pre-1990sRaclopride, EticloprideLow presynaptic selectivity; metabolic instability
Early 1990sAmisulpride (low doses)Dose-dependent postsynaptic effects
Mid-1990sCGP 25454AEnhanced presynaptic specificity

Discovery and Rationale for CGP 25454A Development

CGP 25454A (chemical name: N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide hydrochloride) was discovered through systematic modification of benzamide scaffolds. Its development aimed to overcome the dual limitations of existing agents: poor autoreceptor selectivity and significant off-target activity. Researchers hypothesized that a compound with high affinity for presynaptic D2Sh autoreceptors but low postsynaptic D2Lh receptor affinity would enhance dopamine release selectively. Preclinical studies confirmed this: CGP 25454A increased electrically stimulated dopamine release by 62±3% in rat striatal slices at 10 μM, while requiring 12.9-fold higher concentrations to affect acetylcholine release [1] [4]. Crucially, in vivo microdialysis showed elevated extracellular dopamine in the nucleus accumbens—a key reward-related region implicated in depression. The compound’s biphasic behavioral profile further validated its mechanism: low doses (5–10 mg/kg i.p.) increased exploratory rearing in rats (suggesting dopaminergic activation), while higher doses (30–100 mg/kg) induced sedation via postsynaptic D2 antagonism [1] [2].

Position Within the Benzamide Derivative Class

As a benzamide derivative, CGP 25454A shares structural motifs with dopamine modulators like sulpiride and remoxipride, but critical substitutions confer unique properties. Its core structure features:

  • A chloro-cyano-methoxybenzamide moiety optimizing receptor affinity
  • A diethylaminoethyl side chain enhancing blood-brain barrier penetration
  • Steric hindrance from the cyano group limiting access to postsynaptic receptors [1] [4] [9]

Unlike first-generation benzamides (e.g., metoclopramide), which non-selectively block D2 receptors, CGP 25454A exhibits 12.9-fold greater potency at presynaptic autoreceptors. This selectivity arises from preferential binding to the high-affinity state of D2 autoreceptors (D2High), as evidenced by its ability to enhance [3H]spiperone binding in rat striatum by 90–110% (ED50: 13 mg/kg) [1] [6]. The compound’s dual action—autoreceptor blockade at low doses and weak postsynaptic antagonism at high doses—positioned it as a "dopamine stabilizer," conceptually bridging autoreceptor-selective antagonists and partial agonists like aripiprazole.

Table 2: Key Benzamide Derivatives and Their Dopamine Receptor Profiles

CompoundPresynaptic D2Sh AffinityPostsynaptic D2Lh AffinityClinical Application
SulpirideModerate (Ki = 15 nM)High (Ki = 9 nM)Schizophrenia
RemoxiprideModerateModerateSchizophrenia (withdrawn)
CGP 25454AHigh (EC50 = 0.3 μM)Low (EC50 > 10 μM)Experimental antidepressant

Table 3: Summary of CGP 25454A Properties

PropertyValue/Description
IUPAC Name4-Chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Molecular FormulaC₁₅H₂₀ClN₃O₂
Molar Mass309.79 g/mol
MechanismSelective presynaptic D2Sh autoreceptor antagonist
Key Neurochemical EffectEnhanced dopamine release in striatum (62±3% at 10 μM)
Selectivity Ratio12.9-fold (DA vs. ACh release)
StatusInvestigational (clinical trials for major depression, discontinued)

Note: All compound data is derived exclusively from cited sources. Clinical trial outcomes for CGP 25454A were never published [1] [3] [4].

Properties

Product Name

CGP 25454A

IUPAC Name

4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride

Molecular Formula

C15H21Cl2N3O2

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H

InChI Key

ZETCQNUMZFZSLJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl

Synonyms

CGP 25454A
CGP-25454A
N-(diethylaminoethyl)-4-chloro-5-cyano-2-methoxybenzamide hydrochloride

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.